(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrazolylpyridinyl moiety, and an ethenesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazolylpyridinyl intermediate: This step involves the reaction of 3-chloropyridine with hydrazine to form the pyrazole ring.
Coupling with chlorophenyl group: The intermediate is then coupled with 4-chlorobenzaldehyde under basic conditions to form the desired chlorophenyl-pyrazolylpyridinyl compound.
Introduction of the ethenesulfonamide group: Finally, the compound is reacted with ethenesulfonyl chloride in the presence of a base to introduce the ethenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenesulfonamide group, converting it to the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties. Research in this area is ongoing to determine its efficacy and safety.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide: shares similarities with other sulfonamide derivatives and pyrazolylpyridinyl compounds.
Sulfonamide derivatives: Known for their antibacterial properties and use in drug design.
Pyrazolylpyridinyl compounds: Investigated for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-14-4-2-13(3-5-14)8-11-24(22,23)20-15-6-7-16(18-12-15)21-10-1-9-19-21/h1-12,20H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZIUQWNMOURX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.